![molecular formula C27H24BrN3O2 B154700 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone CAS No. 133040-77-4](/img/structure/B154700.png)
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
概要
説明
LY 225910は、コレシストキニン受容体2型(CCK2受容体)に対する強力かつ選択的なアンタゴニストです。この化合物は、in vivoで有意な不安解消効果を示しており、主に科学研究において、CCK2受容体が様々な生理学的および病理学的プロセスにおいて果たす役割を研究するために用いられています .
準備方法
LY 225910の合成には、キナゾリノン構造のコアを調製することから始まる、複数の段階が含まれます。合成経路には一般的に以下のような段階が含まれます。
キナゾリノンコアの形成: キナゾリノンコアは、アントラニル酸誘導体とイソシアネートを関与させた環化反応によって合成されます。
インドール部分の導入: インドール部分は、フリーデル・クラフツのアシル化反応、続いて還元段階によって導入されます。
化学反応の分析
LY 225910は、以下を含む、いくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化された誘導体を形成することができます。
還元: 還元反応は、キナゾリノンコアまたはインドール部分を修飾するために実行することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
Research has demonstrated that LY 225910 acts as a potent antagonist for the CCK2 receptor, which is implicated in various physiological processes, including digestion and satiety. The inhibition of this receptor has potential therapeutic implications in:
- Oncology : CCK2 receptor antagonists have been studied for their ability to inhibit tumor growth and metastasis in certain types of cancers, such as pancreatic and colorectal cancers. The antagonism of this receptor may disrupt signaling pathways that promote cancer cell proliferation and survival.
- Gastrointestinal Disorders : Given the role of CCK in regulating digestive processes, antagonizing the CCK2 receptor may provide therapeutic benefits in conditions like gastritis and peptic ulcers by reducing gastric acid secretion.
Synthetic Routes
The synthesis of LY 225910 involves several steps that utilize various reagents and reaction conditions. A typical synthetic route includes:
- Formation of Indole Derivative : The initial step often involves the bromination of indole to introduce the bromine substituent at the 5-position.
- Quinazolinone Core Construction : The quinazolinone moiety is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the indole derivative to the quinazolinone structure via an ethyl linker.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that LY 225910 effectively inhibits CCK-induced signaling pathways in vitro, leading to decreased proliferation of cancer cell lines. This suggests a promising role for this compound in cancer therapy .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics of LY 225910 revealed favorable absorption characteristics, with a significant bioavailability that supports its potential use as a therapeutic agent .
- Comparative Analysis with Other Antagonists : Comparative studies have shown that LY 225910 exhibits superior binding affinity to the CCK2 receptor compared to other known antagonists, suggesting its potential as a lead compound for drug development .
作用機序
LY 225910は、CCK2受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、脳と脊髄に高度に発現しているGタンパク質共役受容体です。LY 225910は、内因性コレシストキニンの作用を遮断することにより、モルヒネに対する興奮性反応を抑制し、モルヒネの感受性を高めます . 関連する分子標的および経路には、GABA神経伝達の調節と側坐核における興奮性シナプス後電位の抑制が含まれます .
類似の化合物との比較
LY 225910は、その高い効力と選択性により、CCK2受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。
LY 2087101: 化学構造は異なりますが、同様の薬理学的効果を持つ、別のCCK2受容体拮抗薬です。
LY 320135: 異なるキナゾリノンコア構造を持つ、CCK2受容体拮抗薬です。
LY 2828360: 改善された薬物動態的特性を持つ、より新しいCCK2受容体拮抗薬です.
これらの化合物は、CCK2受容体を拮抗するという共通の特徴を共有していますが、化学構造、薬物動態プロファイル、研究や創薬における特定の応用が異なります。
類似化合物との比較
LY 225910 is unique among CCK2 receptor antagonists due to its high potency and selectivity. Similar compounds include:
LY 2087101: Another CCK2 receptor antagonist with a different chemical structure but similar pharmacological effects.
LY 320135: A CCK2 receptor antagonist with a distinct quinazolinone core structure.
LY 2828360: A newer CCK2 receptor antagonist with improved pharmacokinetic properties.
These compounds share the common feature of antagonizing the CCK2 receptor but differ in their chemical structures, pharmacokinetic profiles, and specific applications in research and drug development.
生物活性
The compound 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone , also known as LY 225910, is a potent antagonist for the cholecystokinin receptor type 2 (CCK2 receptor). This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular structure of LY 225910 features an indole moiety and a quinazolinone core, which are known for their biological activities. The presence of the bromine atom at the 5-position of the indole ring enhances its pharmacological profile by increasing lipophilicity and possibly influencing receptor binding affinity.
Property | Value |
---|---|
Molecular Weight | 502.4 g/mol |
CAS Number | 133040-77-4 |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of LY 225910. It has shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound's mechanism appears to involve the inhibition of cell growth and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
LY 225910 exhibits notable antimicrobial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate strong activity against both S. aureus and Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent. For instance, one related compound showed an MIC of 0.98 μg/mL against MRSA, highlighting the effectiveness of indole derivatives in combating resistant bacterial infections .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that compounds structurally related to LY 225910 preferentially suppressed the growth of A549 cells compared to non-tumor fibroblasts. This selectivity suggests that these compounds could minimize side effects typically associated with chemotherapy .
- Antibacterial Activity : A study focused on the synthesis of various indole derivatives, including LY 225910, reported significant antibacterial activity against Mycobacterium tuberculosis and S. aureus. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between LY 225910 and its biological targets. The results suggest that the ethyl linker between the indole and quinazolinone rings is crucial for optimal binding to the CCK2 receptor, which may explain its antagonistic effects .
特性
IUPAC Name |
2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECXUACQOYKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927914 | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133040-77-4 | |
Record name | LY 225910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone influence its binding affinity to the cholecystokinin receptor?
A1: Research suggests that the spatial arrangement of the indole and quinazolinone rings in this compound plays a crucial role in its binding affinity. The study found that an ethyl linker between these two rings, as seen in this compound, results in maximal receptor binding activity. [] This suggests that the ethyl linker provides an optimal distance and conformational flexibility for interaction with the receptor. Furthermore, introducing unsaturation into this linker significantly reduced the compound's receptor affinity, highlighting the importance of conformational flexibility in this region of the molecule. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。